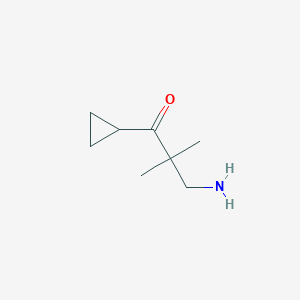
2-(Bromomethyl)-1-ethoxy-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1-ethoxy-3-methylbutane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a butane backbone, which also contains an ethoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-ethoxy-3-methylbutane can be achieved through several methods. One common approach involves the bromomethylation of a suitable precursor. For instance, the reaction of 1-ethoxy-3-methylbutane with bromine in the presence of a catalyst can yield the desired product. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C to control the reaction rate and minimize side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1-ethoxy-3-methylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often at elevated temperatures.
Major Products
Substitution: Alcohols and ethers.
Elimination: Alkenes.
Oxidation: Aldehydes and carboxylic acids.
Applications De Recherche Scientifique
2-(Bromomethyl)-1-ethoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1-ethoxy-3-methylbutane involves its reactivity as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce functional groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl compound with a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Uniqueness
2-(Bromomethyl)-1-ethoxy-3-methylbutane is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both an ethoxy group and a bromomethyl group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H17BrO |
|---|---|
Poids moléculaire |
209.12 g/mol |
Nom IUPAC |
1-bromo-2-(ethoxymethyl)-3-methylbutane |
InChI |
InChI=1S/C8H17BrO/c1-4-10-6-8(5-9)7(2)3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
LFTKVVFMVPHBLF-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(CBr)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13178829.png)
![1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13178837.png)
![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane](/img/structure/B13178841.png)
![1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13178857.png)
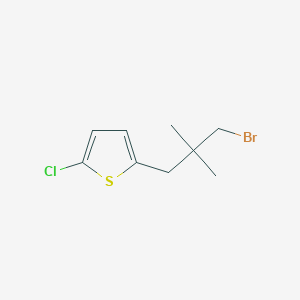
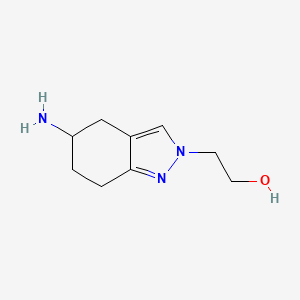
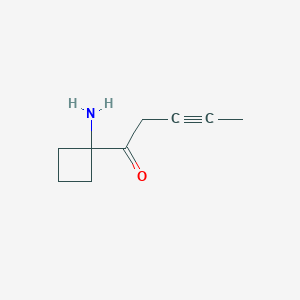
![9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13178869.png)
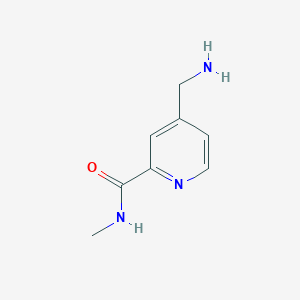
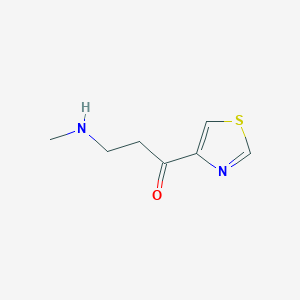
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13178886.png)

![4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178908.png)
